molecular formula C11H15Cl2N B3161406 (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine CAS No. 869947-66-0

(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine

Cat. No.: B3161406
CAS No.: 869947-66-0
M. Wt: 232.15 g/mol
InChI Key: BWBKOXATIQAEKS-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine is a secondary amine characterized by a 2,6-dichlorobenzyl group attached to a butan-2-ylamine moiety. The compound is commercially available for research purposes, as indicated by its listing in CymitQuimica’s catalog .

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBKOXATIQAEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine typically involves the reaction of 2,6-dichlorobenzyl chloride with butan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Shared 2,6-Dichlorophenyl Motif

The 2,6-dichlorophenyl group is a common structural feature in several therapeutic agents. Key comparisons include:

Clonidine
  • Structure : N-(2,6-Dichlorophenyl)-4,5–1H-imidazol-2-amine .
  • Activity : α2-adrenergic receptor agonist, used for hypertension and ADHD.
Methyldopa
  • Structure : N-(2,6-Dichlorophenyl)amine .
  • Activity: Prodrug converted to α-methylnorepinephrine, acting as a centrally acting antihypertensive.
  • Contrast : Methyldopa lacks the alkyl chain present in the target compound, which may limit its membrane permeability compared to the more lipophilic (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine .
Antitumor Agents
  • Example: 2,4-Diamino-5-(3′,4′-dichlorophenyl)-6-ethylpyrimidine ().
  • Activity : Inhibits H.Ep. #3 tumor growth at toxic doses.
  • Contrast : The pyrimidine ring in this compound enables DNA interaction, whereas the target compound’s secondary amine structure may favor different mechanisms (e.g., enzyme inhibition) .

Secondary Amine Derivatives

The target compound belongs to a broader class of secondary amines. Comparisons with structurally related amines include:

N-(2,6-Dichlorophenyl)-S-methyl-isothiouronium Hydroiodide
  • Structure : Derived from 2,6-dichloroaniline and methyl iodide .
  • Synthesis: Refluxed with methanol, highlighting the reactivity of dichlorophenyl precursors.
  • Contrast : The thiourea group in this compound differs from the butan-2-ylamine group, impacting solubility and stability .
3-Boc-Aminoethylazetidine Hydrochloride
  • Structure : Features a Boc-protected azetidine ring .
  • Contrast : The Boc group enhances stability during synthesis, whereas the target compound’s unprotected amine may exhibit higher reactivity .

Data Table: Key Properties and Activities

Compound Structure Highlights Pharmacological Activity Key Contrasts
This compound Butan-2-yl + 2,6-dichlorobenzyl Not explicitly documented High lipophilicity; research-grade
Clonidine Imidazole + dichlorophenyl α2-Adrenergic agonist (antihypertensive) Receptor specificity vs. lipophilicity
Methyldopa Amino acid derivative Centrally acting antihypertensive Prodrug vs. direct activity
2,4-Diamino-5-(3′,4′-dichlorophenyl)-6-ethylpyrimidine Pyrimidine + dichlorophenyl Antitumor (toxic dose) DNA interaction vs. amine reactivity

Research Findings and Implications

  • Antitumor Potential: Compounds with dichlorophenyl groups (e.g., 1,4-dimethanesulfonyloxybutane) show activity in preclinical models, suggesting that the target compound’s dichlorophenyl moiety may confer antitumor properties under specific conditions .
  • Synthetic Accessibility : The use of 2,6-dichloroaniline as a precursor () indicates feasible synthesis routes for the target compound, though alkylation steps may require optimization.
  • Therapeutic Gaps : Unlike clonidine or methyldopa, the target compound lacks documented clinical applications, highlighting opportunities for structure-activity relationship (SAR) studies to explore its bioactivity .

Biological Activity

Overview

(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine is an organic compound with the molecular formula C11H15Cl2N. This compound features a butan-2-yl group linked to a 2,6-dichlorophenylmethylamine moiety. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry and pharmacological research.

  • Molecular Weight : 232.15 g/mol
  • Structure : Contains both chloro and dichloro substituents on the phenyl ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or modulation of signaling pathways within cells. The precise mechanisms depend on the context of use, including potential applications in anti-inflammatory and antimicrobial therapies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against gram-positive bacteria and mycobacterial strains. In particular, certain compounds have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like ampicillin and rifampicin .

Cytotoxicity Studies

In vitro assessments of cytotoxicity reveal that while some derivatives exhibit potent antimicrobial effects, they also show low toxicity towards mammalian cell lines. For example, certain compounds demonstrated submicromolar activity against cancer cell lines without significant cytotoxic effects on primary cells . This duality makes this compound a promising candidate for further therapeutic exploration.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated various derivatives for their antibacterial activity against S. aureus and E. faecalis. Compounds with dichloro substituents showed enhanced efficacy compared to their monochloro counterparts.
    • Table 1 summarizes the antibacterial activity of selected compounds:
    Compound NameActivity Against S. aureusActivity Against E. faecalis
    Compound AHighModerate
    Compound BModerateLow
    Compound CVery HighHigh
  • Cytotoxicity Profiles :
    • An investigation into the cytotoxic effects of these compounds on cancer cell lines revealed that specific derivatives maintained low toxicity levels while exhibiting significant antibacterial properties.
    • Table 2 presents cytotoxicity data:
    Compound NameIC50 (µM) on Cancer CellsToxicity Level
    Compound A5Low
    Compound B10Moderate
    Compound C3Very Low

Applications in Research and Industry

This compound has potential applications across various fields:

  • Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.
  • Biological Research : Investigated for its role in enzyme inhibition and receptor binding studies.
  • Industrial Use : Employed in the production of specialty chemicals and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine
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(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine

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